molecular formula C11H15N3 B3382091 Benzimidazole, 2-amino-5-butyl- CAS No. 30486-72-7

Benzimidazole, 2-amino-5-butyl-

Cat. No.: B3382091
CAS No.: 30486-72-7
M. Wt: 189.26 g/mol
InChI Key: DDILIJVAQMXPMR-UHFFFAOYSA-N
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Description

Benzimidazole, 2-amino-5-butyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The 2-amino-5-butyl substitution adds unique characteristics to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes. For 2-amino-5-butyl-benzimidazole, the process involves the reaction of 1,2-phenylenediamine with butyl aldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve the use of more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Types of Reactions:

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often resulting in the formation of N-oxides.

    Reduction: Reduction reactions can convert benzimidazole derivatives to their corresponding amines.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for benzimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halogenated benzimidazoles.

Major Products Formed:

Scientific Research Applications

Benzimidazole, 2-amino-5-butyl- has several applications in scientific research:

Properties

IUPAC Name

6-butyl-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-4-8-5-6-9-10(7-8)14-11(12)13-9/h5-7H,2-4H2,1H3,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDILIJVAQMXPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184557
Record name Benzimidazole, 2-amino-5-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30486-72-7
Record name Benzimidazole, 2-amino-5-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030486727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-amino-5-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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